molecular formula C19H20N2O5 B5091359 Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B5091359
M. Wt: 356.4 g/mol
InChI Key: DGJQBWLICVOVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a benzoate ester, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: Similar ester structure but lacks the nitrophenyl group.

    4-Aminobenzoic acid: Contains the amino group but lacks the ester and nitrophenyl groups.

    3-Methyl-4-nitroaniline: Contains the nitrophenyl group but lacks the ester linkage.

Uniqueness

Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is unique due to the combination of its ester, nitrophenyl, and benzoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-4-11-26-19(23)14-5-8-16(9-6-14)20-18(22)15-7-10-17(21(24)25)13(2)12-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQBWLICVOVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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